2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Molecular recognition Lipophilicity Fragment-based drug discovery

Sourcing 2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1798459-00-3) for your lead-optimization program? This unique research probe enables unparalleled multi-dimensional SAR exploration of the furan-3-yl acetamide scaffold. It specifically provides the branched propan-2-yl linker stereochemistry and 4-ethoxyphenyl lipophilic bulk missing in simpler analogs like the achiral ethyl linker control (CAS 1428375-23-8). Secure this key tool for fragment-to-lead expansion, diversity-oriented library design, and enantioselective pharmacology to advance your kinase, GPCR, or metabolic enzyme studies with confidence.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1798459-00-3
Cat. No. B2461122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
CAS1798459-00-3
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=COC=C2
InChIInChI=1S/C17H21NO3/c1-3-21-16-6-4-14(5-7-16)11-17(19)18-13(2)10-15-8-9-20-12-15/h4-9,12-13H,3,10-11H2,1-2H3,(H,18,19)
InChIKeyRUUIUXPAMSNFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1798459-00-3): Core Structural Identity and Procurement Baseline


2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a synthetic small-molecule acetamide derivative (molecular formula C17H21NO3, molecular weight 287.35 g/mol) containing a 4-ethoxyphenylacetyl moiety linked to a 1-(furan-3-yl)propan-2-amine scaffold . The compound is catalogued as a research chemical with a canonical SMILES of CCOc1ccc(CC(=O)NC(C)Cc2ccoc2)cc1 and is primarily offered by screening-compound suppliers for in vitro research applications . As a member of the substituted phenylacetamide class featuring a furan-3-yl heterocycle, it is positioned within the broader chemical space of furan-containing acetamide derivatives, a structural family explored for diverse pharmacological targets including kinase inhibition, GPCR modulation, and enzyme inhibition .

Why Generic Substitution Fails for 2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1798459-00-3): Structural Determinants of Irreplaceable Function


Substituting 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide with simpler or less-substituted analogs negates critical structural features that govern molecular recognition. The 4-ethoxyphenyl moiety contributes both hydrophobic surface area and a hydrogen-bond acceptor (ether oxygen) absent in the minimal N-[1-(furan-3-yl)propan-2-yl]acetamide scaffold (CAS 1787914-69-5, MW 167.21), which lacks the arylacetamide extension entirely . The branched propan-2-yl linker introduces a stereogenic center and imposes conformational constraints that differ fundamentally from the linear ethyl linker in 2-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428375-23-8, MW 273.33), potentially altering both binding geometry and metabolic stability [1]. The furan-3-yl regioisomer presents a distinct electrostatic surface and hydrogen-bonding topology compared to the furan-2-yl variant, as the position of the ring oxygen relative to the linker directly influences the orientation of the heterocycle within a target binding pocket . These cumulative structural differences mean that even closely related analogs cannot be assumed to reproduce the pharmacological or physicochemical profile of the target compound without explicit comparative data.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1798459-00-3): Comparator-Based Selection Data


Molecular Weight and Heavy Atom Count Comparison vs. Minimal Scaffold Analog (CAS 1787914-69-5)

The target compound exhibits a substantially larger molecular framework compared to the minimal acetamide scaffold N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1787914-69-5). The 4-ethoxyphenylacetyl extension adds a phenyl ring, an ethoxy substituent, and a carbonyl group, increasing the molecular weight from 167.21 to 287.35 g/mol — a difference of 120.14 g/mol and 8 additional heavy atoms . This structural expansion is expected to enhance lipophilicity (predicted AlogP increase of approximately 2.5–3.0 log units based on fragment contributions) and provide additional surface area for hydrophobic and π-stacking interactions with target proteins . For researchers conducting fragment-based screening or SAR studies, this compound can serve as a lipophilic probe to evaluate the tolerance of a binding pocket for aryl-ether substituents, a capability absent in the minimal scaffold comparator.

Molecular recognition Lipophilicity Fragment-based drug discovery

Linker Branching and Stereochemistry vs. Linear Ethyl Linker Analog (CAS 1428375-23-8)

The target compound features a branched propan-2-yl linker connecting the amide nitrogen to the furan-3-ylmethyl group. This contrasts with the linear ethyl linker in 2-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428375-23-8). The propan-2-yl linker introduces a chiral center at the carbon alpha to the amide nitrogen, creating a racemic mixture of (R)- and (S)-enantiomers . The additional methyl group on the linker increases molecular weight by 14.02 g/mol (from 273.33 to 287.35 g/mol) relative to the ethyl linker analog [1]. The branched linker imposes greater conformational restriction on the amide N–Cα bond, potentially reducing the entropic penalty upon target binding and altering the presentation of the furan ring in three-dimensional space relative to the acetamide carbonyl .

Conformational constraint Stereochemistry Metabolic stability

Furan Regioisomerism: furan-3-yl vs. furan-2-yl Orientation (CAS 1235044-95-7)

The target compound bears a furan-3-yl substituent (oxygen at position 1, attachment at position 3 of the furan ring), distinguishing it from the furan-2-yl isomer 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide (CAS 1235044-95-7, MW 211.26) . In the furan-3-yl regioisomer, the ring oxygen is positioned two bonds away from the point of attachment, whereas in the furan-2-yl variant, the oxygen is adjacent to the attachment point. This regioisomeric difference alters the directionality of the furan oxygen's lone pair electrons, shifts the electrostatic potential surface of the heterocycle, and changes the spatial positioning of the C–H hydrogen-bond donor sites on the furan ring . These differences are well-established in medicinal chemistry literature as capable of producing substantial variations in target affinity and selectivity, even when all other structural features are held constant.

Heterocycle orientation Hydrogen bonding Electrostatic potential

4-Ethoxy vs. 4-Fluoro Phenyl Substitution: Electronic and Lipophilic Differentiation

The target compound contains a 4-ethoxyphenyl substituent (Hammett σp for OEt = −0.24; π for OEt = +0.38), which can be contrasted with the 4-fluorophenyl analog 2-(4-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS not retrieved; σp for F = +0.06; π for F = +0.14) [1]. The ethoxy group is an electron-donating substituent that increases the electron density of the phenyl ring (negative σp), whereas fluorine is weakly electron-withdrawing by induction but electron-donating by resonance, resulting in a near-neutral σp [1]. The ethoxy group also contributes significantly greater lipophilicity (π = +0.38 vs. +0.14 for fluorine) and introduces an ether oxygen capable of serving as a hydrogen-bond acceptor — a functionality absent in the 4-fluoro analog [1]. These differences in electronic character, lipophilicity, and hydrogen-bonding capacity are predicted to produce divergent target binding profiles, solubility, and permeability characteristics.

Hammett substituent constants Lipophilicity Hydrogen-bond acceptor

Recommended Procurement and Research Application Scenarios for 2-(4-Ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1798459-00-3)


Structure-Activity Relationship (SAR) Studies on Furan-3-yl Acetamide Lead Series

This compound is positioned as a probe for SAR studies in medicinal chemistry programs exploring furan-3-yl acetamide derivatives. Its 4-ethoxyphenyl extension, branched propan-2-yl linker with stereogenic center, and furan-3-yl regioisomerism collectively provide a multi-dimensional SAR vector set (lipophilic bulk, stereochemistry, heterocycle orientation) that is not simultaneously available in any single close analog . Researchers evaluating a lead series targeting kinases, GPCRs, or metabolic enzymes can use this compound to assess the combined contribution of these features to target affinity and selectivity, using N-[1-(furan-3-yl)propan-2-yl]acetamide (CAS 1787914-69-5) as a matched minimal-fragment control and 2-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428375-23-8) as a linker-topology control [1].

Chiral Probe for Enantioselective Pharmacology Profiling

The presence of a stereogenic center at the propan-2-yl carbon makes this compound (as a racemate) a valuable entry point for enantioselective pharmacology studies. After chiral separation, the individual (R)- and (S)-enantiomers can be evaluated for differential target engagement, metabolic stability, and off-target activity, providing insights into the stereochemical determinants of pharmacological activity within the furan-3-yl acetamide scaffold . The linear ethyl linker analog (CAS 1428375-23-8), which lacks a stereocenter, serves as an achiral comparator that cannot address enantioselectivity questions [1].

Physicochemical Property Benchmarking and Fragment-to-Lead Expansion

With a molecular weight of 287.35 g/mol, this compound occupies the lower end of the traditional lead-like chemical space (MW < 350 g/mol, cLogP typically < 3.5), making it suitable for fragment-to-lead expansion workflows . Compared to the minimal fragment N-[1-(furan-3-yl)propan-2-yl]acetamide (MW 167.21), the target compound demonstrates how the addition of a 4-ethoxyphenylacetyl group impacts calculated physicochemical parameters (MW, polar surface area, hydrogen-bond donor/acceptor counts) . This data supports the rational design of lead series where incremental increases in lipophilicity and molecular complexity must be balanced against maintaining favorable ADME properties.

Screening Library Design: Furan Regioisomer and Substituent Diversity Set

For organizations constructing diversity-oriented screening libraries, this compound represents a defined point in a matrix of furan regioisomerism (3-yl vs. 2-yl), phenyl para-substitution (OEt vs. F vs. Cl vs. OMe), and linker topology (branched vs. linear) . Procuring this compound alongside its furan-2-yl analog (CAS 1235044-95-7) and 4-fluorophenyl analog enables systematic exploration of how heterocycle orientation and substituent electronic character influence hit rates against a panel of biological targets, contributing to the development of predictive models for furan-containing chemotypes .

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.